Cas no 27157-84-2 (Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI))

Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI) structure
27157-84-2 structure
Product Name:Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI)
CAS No:27157-84-2
MF:C42H39O3P
MW:622.73103260994
CID:283941
PubChem ID:69234257
Update Time:2025-04-19

Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI)
    • P 24
    • Phenol, (a-methylbenzyl)-, phosphite (7CI)
    • Tris[(1-phenylethyl)phenyl] phosphite
    • Tris[(a-methylbenzyl)phenyl] phosphite
    • Tris[(a-phenylethyl)phenyl] phosphite
    • 27157-84-2
    • P24
    • SCHEMBL4900277
    • Phenol, (1-phenylethyl)-, phosphite (3:1)
    • Inchi: 1S/C42H39O3P/c1-31(34-19-7-4-8-20-34)37-25-13-16-28-40(37)43-46(44-41-29-17-14-26-38(41)32(2)35-21-9-5-10-22-35)45-42-30-18-15-27-39(42)33(3)36-23-11-6-12-24-36/h4-33H,1-3H3
    • InChI Key: CDPYVLUFLWFDRJ-UHFFFAOYSA-N
    • SMILES: P(OC1=CC=CC=C1C(C)C1C=CC=CC=1)(OC1=CC=CC=C1C(C)C1C=CC=CC=1)OC1=CC=CC=C1C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 676.29555
  • Monoisotopic Mass: 622.26368210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 12
  • Complexity: 739
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.3
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 121.38
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